molecular formula C12H13NO4S B117957 (2R)-2-(2-benzamidoacetyl)sulfanylpropanoic Acid CAS No. 150520-30-2

(2R)-2-(2-benzamidoacetyl)sulfanylpropanoic Acid

Cat. No. B117957
M. Wt: 267.3 g/mol
InChI Key: VGTLUSISELTJKM-MRVPVSSYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2R)-2-(2-benzamidoacetyl)sulfanylpropanoic Acid, also known as Bz-ASP, is a sulfur-containing amino acid derivative that has been extensively studied for its potential applications in scientific research. Bz-ASP is a synthetic compound that has been synthesized using various methods, and its mechanism of action and physiological effects have been investigated in detail.

Mechanism Of Action

(2R)-2-(2-benzamidoacetyl)sulfanylpropanoic Acid is a thiol-containing amino acid derivative that can form disulfide bonds with other thiol-containing compounds. It can also act as a weak acid, donating a proton to a basic amino acid residue in a protein. (2R)-2-(2-benzamidoacetyl)sulfanylpropanoic Acid can also act as a nucleophile, attacking electrophilic centers in a protein. These properties make (2R)-2-(2-benzamidoacetyl)sulfanylpropanoic Acid a versatile tool for studying protein structure and function.

Biochemical And Physiological Effects

(2R)-2-(2-benzamidoacetyl)sulfanylpropanoic Acid has been shown to have various biochemical and physiological effects. It can inhibit the activity of various enzymes, including proteases and peptidases. (2R)-2-(2-benzamidoacetyl)sulfanylpropanoic Acid can also act as an antioxidant, scavenging free radicals and protecting cells from oxidative damage. In addition, (2R)-2-(2-benzamidoacetyl)sulfanylpropanoic Acid has been shown to have anti-inflammatory and analgesic effects.

Advantages And Limitations For Lab Experiments

(2R)-2-(2-benzamidoacetyl)sulfanylpropanoic Acid has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities. (2R)-2-(2-benzamidoacetyl)sulfanylpropanoic Acid is also stable under a wide range of conditions, making it suitable for various experimental conditions. However, (2R)-2-(2-benzamidoacetyl)sulfanylpropanoic Acid has some limitations for lab experiments. It can be toxic to cells at high concentrations, and its effects on living organisms are not well understood.

Future Directions

There are several future directions for the study of (2R)-2-(2-benzamidoacetyl)sulfanylpropanoic Acid. One direction is the development of new methods for the synthesis of (2R)-2-(2-benzamidoacetyl)sulfanylpropanoic Acid and its derivatives. Another direction is the study of the effects of (2R)-2-(2-benzamidoacetyl)sulfanylpropanoic Acid on living organisms, including its toxicity and potential therapeutic applications. In addition, (2R)-2-(2-benzamidoacetyl)sulfanylpropanoic Acid can be used as a tool for the study of protein structure and function, including the development of new protein-based materials and the design of new drugs.

Synthesis Methods

(2R)-2-(2-benzamidoacetyl)sulfanylpropanoic Acid can be synthesized using various methods, including the reaction of N-benzoyl-L-aspartic acid with thioacetic acid, followed by the removal of the benzoyl group using hydrogenolysis. Another method involves the reaction of N-benzoyl-L-aspartic acid with thioacetic acid in the presence of hydrogen chloride, followed by the removal of the benzoyl group using sodium hydroxide. The yield of (2R)-2-(2-benzamidoacetyl)sulfanylpropanoic Acid using these methods is around 50%.

Scientific Research Applications

(2R)-2-(2-benzamidoacetyl)sulfanylpropanoic Acid has been extensively studied for its potential applications in scientific research. It has been used as a building block for the synthesis of various peptides and proteins, including protease inhibitors, enzyme inhibitors, and receptor agonists. (2R)-2-(2-benzamidoacetyl)sulfanylpropanoic Acid has also been used as a substrate for various enzymes, including proteases and peptidases, to study their mechanism of action. In addition, (2R)-2-(2-benzamidoacetyl)sulfanylpropanoic Acid has been used as a model compound for the study of protein folding and unfolding.

properties

CAS RN

150520-30-2

Product Name

(2R)-2-(2-benzamidoacetyl)sulfanylpropanoic Acid

Molecular Formula

C12H13NO4S

Molecular Weight

267.3 g/mol

IUPAC Name

(2R)-2-(2-benzamidoacetyl)sulfanylpropanoic acid

InChI

InChI=1S/C12H13NO4S/c1-8(12(16)17)18-10(14)7-13-11(15)9-5-3-2-4-6-9/h2-6,8H,7H2,1H3,(H,13,15)(H,16,17)/t8-/m1/s1

InChI Key

VGTLUSISELTJKM-MRVPVSSYSA-N

Isomeric SMILES

C[C@H](C(=O)O)SC(=O)CNC(=O)C1=CC=CC=C1

SMILES

CC(C(=O)O)SC(=O)CNC(=O)C1=CC=CC=C1

Canonical SMILES

CC(C(=O)O)SC(=O)CNC(=O)C1=CC=CC=C1

synonyms

R-1-(Carboxyethyl)-N-benzoylthiolglycinate

Origin of Product

United States

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